Product packaging for BRD-9526(Cat. No.:CAS No. 1446352-30-2)

BRD-9526

Cat. No.: B606361
CAS No.: 1446352-30-2
M. Wt: 584.509
InChI Key: YBAHAAHRDXLORA-DMPWYTOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BRD-9526 is a potent and selective small-molecule inhibitor of the Sonic Hedgehog (Shh) signaling pathway . The compound has a molecular formula of C26H31Cl2N3O6S and a molecular weight of 580.52 g/mol . Its CAS registry number is 1446352-30-2 . Research into this compound was documented in a 2013 study in the Journal of the American Chemical Society, where it was identified as part of the discovery of small-molecule modulators of the Hedgehog pathway, a critical signaling cascade in cellular development and proliferation . Beyond its primary role as a Shh inhibitor, this compound has also been identified to have activity related to autophagy and the Bcl-2 family of proteins, suggesting potential broader applications in oncological and cell biology research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1446352-30-2

Molecular Formula

C26H31Cl2N3O6S

Molecular Weight

584.509

IUPAC Name

N-((2R,3S)-2-(((2,4-dichloro-N-methylphenyl)sulfonamido)methyl)-5-((R)-1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b][1,5]oxazocin-10-yl)cyclopropanecarboxamide

InChI

InChI=1S/C26H31Cl2N3O6S/c1-15-12-31(16(2)14-32)26(34)19-5-4-6-21(29-25(33)17-7-8-17)24(19)37-22(15)13-30(3)38(35,36)23-10-9-18(27)11-20(23)28/h4-6,9-11,15-17,22,32H,7-8,12-14H2,1-3H3,(H,29,33)/t15-,16+,22-/m0/s1

InChI Key

YBAHAAHRDXLORA-DMPWYTOCSA-N

SMILES

CN(S(=O)(C1=CC=C(Cl)C=C1Cl)=O)C[C@H]2[C@H](CN(C(C3=CC=CC(NC(C4CC4)=O)=C3O2)=O)[C@@H](CO)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BRD-9526;  BRD 9526;  BRD9526.

Origin of Product

United States

Discovery and Initial Characterization of Brd 9526

High-Throughput Screening Methodologies for Shh Pathway Inhibitors

The process leading to the discovery of BRD-9526 involved the application of high-throughput screening (HTS) techniques. acs.orgnih.gov This approach allowed for the rapid assessment of a large number of compounds to identify potential inhibitors of Shh signaling, specifically focusing on the downstream transcriptional activity mediated by Gli proteins. acs.orgnih.gov

Design of Screening Collections

A key aspect of the discovery process was the utilization of a screening collection designed for its stereochemical and skeletal diversity. acs.orgnih.gov This strategic diversity in the chemical library was crucial for increasing the likelihood of identifying compounds with specific interactions with cellular targets, as suggested by the observed stereochemistry-based structure-activity relationships of hits like this compound. acs.orgnih.gov

Reporter Gene Assay Systems

The primary method for identifying Shh pathway inhibitors involved a cell-based reporter gene assay using Shh light II cells. acs.orgnih.gov These cells, derived from NIH/3T3 fibroblasts, are engineered to express a Firefly luciferase reporter gene under the control of a Gli-responsive promoter. acs.orgnih.gov This system allows for the quantitative measurement of Gli-mediated transcriptional activity, providing a sensitive readout for compounds that inhibit the Shh pathway. acs.orgnih.gov Compounds were typically screened in duplicate at a single concentration, with active hits showing a significant reduction (e.g., ≥65% inhibition) in luciferase activity. acs.org

Identification of this compound as a Potent Shh Pathway Inhibitor

This compound was successfully identified as one of two potent small-molecule inhibitors resulting from the high-throughput screening effort. acs.orgnih.govnih.gov Its selection was based on its efficacy in inhibiting Gli-induced transcription in the cell-based reporter assay. acs.orgnih.gov The compound's activity, coupled with compelling stereochemistry-based structure-activity relationships, indicated a specific interaction with cellular components involved in Shh signaling. acs.orgnih.gov

Initial Biological Activity Profiles of this compound

Following its identification, this compound underwent initial biological characterization to determine its potency and assess its selectivity. acs.org

Inhibitory Concentration Determination (e.g., EC50 values)

Quantitative assessment of this compound's inhibitory potency revealed that it is a potent inhibitor of the Shh pathway. In the Shh light II cell-based assay, stimulated with Shh-conditioned medium, this compound exhibited an EC50 value of 60 nM. mybiosource.comprobechem.commolnova.com This metric represents the concentration at which this compound achieves 50% of its maximal inhibitory effect on Shh pathway activity. mybiosource.comprobechem.commolnova.com

Table 1: Inhibitory Potency of this compound

CompoundAssay SystemStimulusEC50 (nM)
This compoundShh light II cells (NIH/3T3-derived)Shh-conditioned medium60

Selectivity Profiling Against Other Signaling Pathways

Initial investigations into the biological profile of this compound suggested it acts as a selective inhibitor of the Shh pathway. acs.orgnih.govmedchemexpress.com While comprehensive broad selectivity profiling across numerous unrelated signaling pathways was not detailed in the primary discovery reports, evidence supporting its selectivity came from observations such as its stereochemistry-based SAR and a mechanism of action that differed in certain aspects from established Shh inhibitors like cyclopamine (B1684311). acs.orgnih.gov Further experiments, including epistasis analyses and competition assays in various cell lines (such as C3H10T1/2 cells treated with the Smoothened agonist SAG or Ptch-deficient cells), were conducted to gain insights into its functional selectivity within the Shh pathway and differentiate its mode of action from other inhibitors. acs.orgnih.gov These studies indicated that this compound's mechanism is not identical to that of cyclopamine in all cellular contexts, supporting the notion of a specific interaction with pathway components. acs.orgnih.gov

Molecular Mechanism of Action of Brd 9526

Primary Target Identification and Validation Approaches

Studies aimed at elucidating the mechanism of action of BRD-9526 have involved various cellular assays and comparisons with known Shh pathway inhibitors. acs.orgnih.gov

Assessment of this compound Interaction with Smoothened (Smo)

Smoothened (Smo) is a key transmembrane protein in the Shh signaling pathway, acting as a central transducer of the signal downstream of Patched (Ptch). nih.govnih.govnih.gov Many pharmacological inhibitors of the Hh pathway target Smo. researchgate.netnih.gov

Cyclopamine (B1684311) is a well-characterized natural product inhibitor of the Shh pathway known to target Smo. acs.orgnih.govnih.gov It binds to the transmembrane domain of Smo and can also interact with its extracellular cysteine-rich domain (CRD). nih.govnih.gov While cyclopamine inhibits Hh signaling, it has been observed to promote Smo accumulation in the primary cilium, unlike some other Smo inhibitors which block this translocation. researchgate.net

In contrast to cyclopamine, this compound appears to have a distinct mechanism of action. acs.orgnih.govmedchemexpress.com Experiments designed to determine if this compound binds to the same site on Smo as cyclopamine have yielded results suggesting otherwise. acs.orgnih.gov

A key method used to assess whether a compound binds to the cyclopamine site on Smo is the BODIPY-cyclopamine displacement assay. This cellular assay involves observing whether the test compound can displace fluorescently labeled cyclopamine (BODIPY-cyclopamine) bound to exogenously expressed Smo. acs.orgnih.govharvard.edu

In studies characterizing this compound, competition assays were performed to determine if it displaces BODIPY-cyclopamine. acs.orgnih.gov Unlike cyclopamine, this compound did not lead to a reduction of BODIPY-cyclopamine binding in these cellular assays. acs.orgnih.govharvard.edu This finding suggests that this compound does not interfere with cyclopamine binding and likely interacts with Smo, or another target, at a different site than the cyclopamine binding pocket. acs.orgnih.gov

Investigation of Post-Smoothened Pathway Interference

The activity profile of this compound in various cell-based assays suggests its mechanism may not be fully explained by a simple linear model of the Shh pathway. acs.orgnih.gov Experiments in cells with perturbations in pathway components have provided insights, though the exact nature of any post-Smoothened interference is still being explored. acs.orgnih.gov

In Ptch-deficient (Ptch-/-) cells, where Hh signaling is constitutively active upstream of Smo due to the absence of the repressive effect of Ptch on Smo, cyclopamine maintained its inhibitory effect. However, this compound had no effect in this assay. acs.orgnih.gov This result initially suggested that this compound might act at the level of Ptch or upstream signaling. acs.orgnih.gov

Conversely, in cells lacking the pathway repressor Suppressor of Fused (SuFu-/-), which have constitutively active Hh signaling downstream of Smo and SuFu, this compound, similar to cyclopamine, partially inhibited downstream Gli1 expression. acs.orgnih.gov This observation is consistent with an influence on the pathway at the level of or downstream of SuFu signaling, or potentially an off-target effect at higher concentrations. acs.orgnih.gov

These seemingly contrasting results from Ptch-/- and SuFu-/- cell lines highlight that this compound exhibits a distinct pattern of activity compared to cyclopamine in cells with perturbed pathway components. acs.orgnih.gov The precise basis for these differences and the extent of any direct post-Smoothened interference require further elucidation. acs.orgnih.gov

Effects of this compound on Downstream Shh Pathway Effectors

The Shh signaling pathway ultimately regulates the activity of Gli transcription factors, particularly Gli1, which drive the expression of target genes involved in cell proliferation and differentiation. nih.govnih.govmdpi.com Inhibitors of the pathway are expected to suppress the activity or expression of these downstream effectors.

Regulation of Gli Transcription Factor Expression (e.g., Gli1)

This compound has been shown to act as an inhibitor of Gli-induced transcription. acs.orgnih.gov Studies have specifically examined its effect on the expression levels of Gli1, a primary transcriptional target and effector of the activated Shh pathway. nih.govmdpi.com

In C3H10T1/2 cells, this compound was observed to lower Gli1 expression. acs.orgnih.gov This effect was demonstrated at concentrations of 2 and 10 μM, with a reduction in Gli1 expression confirmed even at 1 μM. acs.orgnih.gov

However, the extent of Gli1 repression by this compound in C3H10T1/2 cells was less pronounced compared to cyclopamine when the compounds were tested at concentrations that produced similar responses in Shh-conditioned medium-induced differentiation assays (1 μM for cyclopamine and 10 μM for this compound). acs.orgnih.gov

In SuFu-/- cells, which exhibit constitutively active Hh signaling, this compound also partially inhibited downstream Gli1 expression. acs.orgnih.gov This partial inhibition of Gli1 expression by this compound in SuFu-/- cells is consistent with its activity profile and suggests an effect downstream of SuFu, although off-target effects at higher concentrations are also considered a possibility. acs.orgnih.gov

The data regarding Gli1 expression modulation by this compound are summarized in the table below, based on the provided research findings:

CompoundConcentration (μM)Cell LineEffect on Gli1 ExpressionComparison to Cyclopamine (at similar differentiation response)Source
This compound2, 10C3H10T1/2Partially loweredLess extent acs.orgnih.gov
This compound1C3H10T1/2Reduction confirmedNot directly compared at this concentration in source text acs.orgnih.gov
This compoundNot specifiedSuFu-/-Partially inhibitedSimilar partial inhibition observed for cyclopamine acs.orgnih.gov
Cyclopamine1, 10C3H10T1/2LoweredMore extent acs.orgnih.gov
CyclopamineNot specifiedSuFu-/-Partially inhibitedSimilar partial inhibition observed for this compound acs.orgnih.gov

This table illustrates that while this compound does inhibit Gli1 expression, a key downstream effector, its potency and potentially its mechanism for achieving this inhibition differ from those of cyclopamine.

Impact on Other Transcriptional Regulators

The Shh pathway ultimately influences the activity of Gli transcription factors, which translocate to the nucleus to activate target genes involved in cell proliferation and differentiation. acs.org Studies have shown that this compound can repress Gli1 expression in certain cell lines. nih.govacs.org For instance, in C3H10T1/2 cells, this compound was observed to repress Gli1 expression, although to a lesser extent than cyclopamine at concentrations yielding similar differentiation responses. nih.govacs.org This indicates that this compound impacts the downstream transcriptional regulation mediated by Gli proteins.

Distinction of this compound Mechanism from Established Inhibitors

This compound displays a pattern of activity that distinguishes it from traditional Shh pathway inhibitors like cyclopamine. nih.govacs.org These differences suggest that this compound may operate through a mechanism not fully captured by existing linear models of the pathway. nih.govacs.org

Comparative Analysis with Cyclopamine in Specific Cell Lines (e.g., C3H10T1/2, Ptch−/−, SuFu−/− cells)

Comparative studies in different cell lines highlight the mechanistic distinctions between this compound and cyclopamine.

In C3H10T1/2 cells, which are commonly used to assess Shh pathway activity, both this compound and cyclopamine inhibit Shh-conditioned medium-induced differentiation and repress Gli1 expression. nih.govacs.org However, this compound shows a less pronounced effect on Gli1 expression compared to cyclopamine at certain concentrations. nih.govacs.org When the pathway is activated by SAG, a direct Smoothened (Smo) agonist, both compounds also suppressed the induced differentiation, suggesting they act at or downstream of Smo signaling. nih.govacs.org

Studies using Ptch−/− cells, which have constitutively active Hh signaling due to the absence of the repressor Patched (Ptch), reveal a key difference. nih.govacs.org In these cells, cyclopamine maintained its inhibitory effect on the pathway, while this compound had no effect. nih.govacs.org This suggests that this compound may act at the level of Ptch or a step upstream of Ptch signaling, in contrast to cyclopamine which primarily targets Smo. nih.govacs.org

Furthermore, in SuFu−/− cells, which also exhibit constitutively active Hh signaling due to the lack of the repressor Suppressor of Fused (SuFu), this compound showed activity similar to cyclopamine in suppressing downstream Gli1 expression. nih.govacs.org This is consistent with the understanding that SuFu acts downstream of Smo in the pathway. acs.org

A key experiment differentiating the mechanisms is the BODIPY-cyclopamine displacement assay. Unlike cyclopamine, this compound did not reduce BODIPY-cyclopamine binding, indicating that this compound does not interfere with cyclopamine binding to Smo and likely does not bind to the same site on Smo. nih.govacs.org

The following table summarizes the comparative activity of this compound and Cyclopamine in different cell-based assays:

Cell Line / AssayThis compound EffectCyclopamine EffectImplication
C3H10T1/2 (Shh-CM induced)Inhibits differentiation, Represses Gli1 (lesser)Inhibits differentiation, Represses Gli1 (greater)Both inhibit, but differential Gli1 repression. nih.govacs.org
C3H10T1/2 (SAG induced)Suppresses differentiationSuppresses differentiationActs at or downstream of Smo. nih.govacs.org
Ptch−/− cells (Constitutively active)No effectInhibits pathway activityActs at or upstream of Ptch. nih.govacs.org
SuFu−/− cells (Constitutively active)Suppresses Gli1 expressionSuppresses Gli1 expression (partial)Acts at or upstream of SuFu. nih.govacs.org
BODIPY-Cyclopamine DisplacementNo displacementDisplaces BODIPY-CyclopamineDoes not bind the cyclopamine site on Smo. nih.govacs.org

Implications of Differential Pathway Perturbation

The distinct activity profile of this compound in cells with perturbations in different components of the Hedgehog pathway (Ptch−/− and SuFu−/−) suggests that its mechanism of action is not solely dependent on inhibiting Smoothened in the same manner as cyclopamine. nih.govacs.org The observation that this compound is ineffective in Ptch−/− cells but active in SuFu−/− cells points towards a target or mechanism that is downstream of Ptch but potentially distinct from or upstream of SuFu in certain contexts, or that it modulates the pathway at multiple points with varying efficacy depending on the specific pathway activation state. nih.govacs.org These differential effects highlight the complexity of the Hedgehog pathway and suggest that this compound can serve as a valuable probe to further dissect the intricate signaling cascade and identify novel therapeutic targets or strategies. medchemexpress.commedchemexpress.comnih.govacs.org

Cellular and Biological Activities of Brd 9526 in Preclinical Models

Inhibition of Shh-Induced Cellular Differentiation Processes

The Shh pathway plays a significant role in guiding the differentiation of mesenchymal stem cells (MSCs) into various lineages, including osteoblasts. BET proteins have been identified as key regulators of these differentiation programs, suggesting that their inhibition could modulate these processes.

Research into the effects of BET inhibitors on osteoblast differentiation has shown that these compounds can suppress this process. The BET inhibitor JQ1 has been demonstrated to inhibit the differentiation of osteoclasts, which are responsible for bone resorption. Concurrently, studies have shown that JQ1 also suppresses osteoblastogenesis, the process of bone formation. nih.gov Mechanistically, JQ1 has been found to inhibit the expression of Runt-related transcription factor 2 (Runx2), a master regulator of osteoblast differentiation. nih.gov While direct studies on BRD-9526 in Shh-induced osteoblastogenesis are not extensively available, the known role of BET proteins in osteogenic pathways suggests that this compound would likely exhibit similar inhibitory effects. The differentiation of osteoblasts is a complex process that can be monitored by measuring the activity of enzymes like alkaline phosphatase (ALP) and the deposition of minerals. nih.govuniversiteitleiden.nl Inhibition of BET proteins would be expected to lead to a decrease in these markers. For instance, studies on other inhibitors have shown a reduction in ALP activity and mineralization upon treatment. mdpi.com

Antiproliferative Effects of this compound in Cancer Cell Lines

The aberrant activation of the Hedgehog signaling pathway is a known driver in several types of cancer. The ability of BET inhibitors to modulate gene transcription makes them a promising class of compounds for targeting these Shh-driven malignancies.

Medulloblastoma is the most common malignant brain tumor in children, and a significant subset of these tumors is driven by mutations in the Hedgehog pathway. nih.gov Preclinical studies have investigated the efficacy of targeting BET proteins in these cancers. While specific data for this compound is limited, studies on other BET inhibitors and dual-function inhibitors provide insight into the potential of this therapeutic strategy. For example, a novel dual BRD4 and PI3K/AKT inhibitor, MDP5, has demonstrated significant antiproliferative activity in medulloblastoma cell lines. nih.gov The PI3K/AKT pathway is a known collaborator with the Hedgehog pathway in promoting tumor growth. benthamscience.com The half-maximal inhibitory concentrations (IC50) for MDP5 in the DAOY (Shh-driven) and HD-MB03 (Group 3) medulloblastoma cell lines highlight the potency of this dual-inhibition approach. nih.gov

Antiproliferative Activity of MDP5 in Medulloblastoma Cell Lines
Cell LineMolecular SubgroupCompoundIC50 (µM)Reference
DAOYShhMDP55.57 nih.gov
HD-MB03Group 3 (MYC-driven)MDP55.14 nih.gov

Beyond medulloblastoma, the Hedgehog pathway is also implicated in other cancers, such as rhabdomyosarcoma and basal cell carcinoma. nih.govnih.gov The BET inhibitor JQ1 has been evaluated in preclinical models of childhood sarcomas, including rhabdomyosarcoma (RMS). These studies have shown that JQ1 can inhibit cell proliferation in various RMS cell lines. nih.gov The growth inhibition of 50% (GI50) values for JQ1 in both embryonal (eRMS) and alveolar (aRMS) subtypes demonstrates the potential for BET inhibitors to be effective in these Shh-associated cancers. nih.gov

Antiproliferative Activity of JQ1 in Rhabdomyosarcoma Cell Lines
Cell LineSubtypeCompoundGI50 (nM) at 72hReference
RDeRMSJQ1~100 nih.gov
A204eRMSJQ1~150 nih.gov
RH4aRMSJQ1~50 nih.gov
SJCRH30aRMSJQ1~20 nih.gov

Modulation of Cell Signaling Cascades by this compound

The cellular effects of this compound and other BET inhibitors are not limited to the direct transcriptional targets of the Hedgehog pathway. These compounds can influence a complex network of interacting signaling cascades that are crucial for cancer cell survival and proliferation.

There is significant crosstalk between the Hedgehog pathway and other critical signaling pathways, including the Wnt and PI3K/AKT/mTOR pathways. nih.govnih.gov The Wnt and Hedgehog pathways, for instance, often exhibit a reciprocal and antagonistic relationship in developmental and cancerous processes. nih.govresearchgate.net BET inhibitors have the potential to modulate this interplay. For example, by inhibiting BRD4, these compounds can affect the transcription of key components of these pathways. Research has shown that BET inhibitors can interfere with the reactivation of the PI3K pathway that often occurs as a resistance mechanism to PI3K inhibitors. nih.gov By downregulating the expression of receptor tyrosine kinases, BET inhibitors can clamp the PI3K signaling cascade, suggesting a synergistic potential when combined with PI3K inhibitors in cancers where both pathways are active. nih.gov This modulation of pathway interplay is a key area of investigation for understanding the full therapeutic potential of compounds like this compound.

Effects on Cell Cycle Progression and Apoptosis Induction (in vitro)

Extensive searches of the scientific literature and publicly available databases did not yield specific preclinical data for the compound this compound concerning its direct effects on cell cycle progression and the induction of apoptosis in in vitro models. While this compound is identified as a potent, small-molecule inhibitor of the Sonic Hedgehog (Shh) signaling pathway, detailed cellular and biological activity studies characterizing its impact on cell cycle phases and apoptotic mechanisms have not been published in the accessible scientific domain.

Therefore, it is not possible to provide specific research findings or data tables on the effects of this compound on these cellular processes. Information regarding the effects of other Sonic Hedgehog pathway inhibitors on cell cycle and apoptosis can be found in the scientific literature; however, in adherence to the strict focus on this compound, such data is not presented here.

Structure Activity Relationship Sar Studies of Brd 9526 Analogues

Chemical Synthesis Strategies for BRD-9526 and its Derivatives

The foundation for the discovery of this compound was laid through a sophisticated chemical synthesis strategy aimed at generating a library of compounds with high degrees of stereochemical and skeletal diversity. This approach, known as diversity-oriented synthesis (DOS), facilitates the exploration of novel chemical space and the identification of compounds with unique biological activities.

Development of Stereochemically Diverse Screening Collections

The screening collection that led to the identification of this compound was synthesized using the "build/couple/pair" (B/C/P) strategy. nih.gov This powerful method allows for the systematic and efficient generation of complex and diverse small molecules. The B/C/P strategy involves three key phases:

Build: Chiral building blocks with specific functionalities are synthesized. These building blocks serve as the foundational elements for the subsequent generation of diversity.

Couple: The building blocks are then coupled together in various combinations to create a library of intermediates with a range of stereochemical arrangements.

Pair: Finally, intramolecular reactions are induced to form a variety of ring structures, leading to a collection of compounds with diverse molecular skeletons.

This strategy was employed to create a library of approximately 6,700 compounds featuring various eight-membered rings, with each compound being synthesized as a mixture of all possible stereoisomers. nih.gov This comprehensive inclusion of stereoisomers proved to be crucial in uncovering the potent and stereospecific activity of compounds like this compound.

Elucidation of Key Structural Features for Shh Inhibitory Activity

Through the screening of this stereochemically diverse library, compelling structure-activity relationships (SAR) emerged, highlighting the critical role of specific structural features in the inhibition of the Shh pathway.

Impact of Stereochemistry on Potency and Selectivity

One of the most striking findings from the initial high-throughput screening was the profound impact of stereochemistry on the biological activity of this class of compounds. nih.gov For several of the active molecular skeletons, only two of the eight possible stereoisomers demonstrated significant inhibitory activity against the Shh pathway. nih.gov This stereospecificity strongly suggests a selective interaction with a specific cellular target.

The active stereoisomers for the class of compounds to which this compound belongs were identified as having the RSR and SSR configurations at the three stereocenters of the molecule. nih.gov This finding underscores the importance of generating and screening stereochemically pure compounds or well-defined mixtures to fully elucidate the SAR and identify the most potent and selective inhibitors.

Table 1: Stereochemical Influence on Shh Pathway Inhibition

Stereoisomer ConfigurationRelative Activity
RSRActive
SSRActive
Other StereoisomersInactive

This table is a representation of the reported stereochemical SAR, where only specific configurations showed inhibitory activity.

Computational Approaches in this compound SAR Studies

While specific computational studies for this compound have not been detailed in the available literature, molecular modeling techniques are powerful tools that are widely used in drug discovery to understand and predict the interactions between small molecules and their biological targets.

Brd 9526 As a Molecular Probe in Shh Pathway Research

Utility of BRD-9526 in Elucidating Complex Signaling Dynamics

The discovery of this compound through a cell-based high-throughput screen for novel inhibitors of Gli-induced transcription revealed its potential to unravel complex signaling dynamics within the Shh pathway. Unlike cyclopamine (B1684311), which primarily targets the Smoothened (Smo) receptor, this compound appears to act at a point downstream of Suppressor of fused (SuFu), a key negative regulator in the pathway. This was evidenced by experiments in SuFu-deficient mouse embryonic fibroblasts, where Smo antagonists are ineffective, yet this compound could still partially inhibit the pathway.

This distinct mechanism of action makes this compound particularly useful for dissecting the signaling events that occur downstream of Smo and SuFu. The Shh pathway is known for its complex regulatory loops and non-linear dynamics. The ability of this compound to modulate the pathway at a different node than other inhibitors allows researchers to probe the functions and interactions of downstream components independently of Smo activity. For instance, it can be employed to investigate the regulation of Gli transcription factors, their processing, and their nuclear translocation in a manner that is not influenced by the direct inhibition of Smo.

The stereochemistry-based structure-activity relationship of this compound further suggests a specific and selective interaction with its cellular target. This specificity is a critical attribute for a molecular probe, as it minimizes off-target effects that could confound the interpretation of experimental results. By providing a tool to perturb the pathway at a specific, less-explored point, this compound enables a more nuanced understanding of the feedback mechanisms and temporal regulation that govern the ultimate transcriptional output of the Shh pathway.

PropertyObservationImplication for Studying Signaling Dynamics
Mechanism of ActionActs downstream of SuFu; does not displace BODIPY-cyclopamine from SmoAllows for the study of signaling events independent of direct Smo inhibition, providing insights into the regulation of downstream pathway components.
Cellular ActivityInhibits Gli1 expression in various cell-based assaysProvides a direct readout for quantifying the impact of perturbing the pathway at its specific point of action.
StereospecificityExhibits stereochemistry-based structure-activity relationshipsSuggests a specific binding interaction with its target, making it a more reliable tool for dissecting specific molecular events.

Applications in Investigating Pathway Crosstalk

The Sonic Hedgehog pathway does not operate in isolation; it engages in extensive crosstalk with other major signaling networks, including the Wnt, Notch, and receptor tyrosine kinase pathways. The unique mechanism of this compound offers a strategic advantage in deciphering the specific points of intersection between the Shh pathway and these other signaling cascades.

By inhibiting the Shh pathway downstream of Smo and SuFu, this compound allows researchers to investigate whether the crosstalk from other pathways converges on the Shh pathway at a level that is independent of these upstream components. For example, if another pathway is hypothesized to modulate Gli activity directly, this compound can be used in combination with modulators of the other pathway to dissect the hierarchical relationship and functional consequences of this interaction.

The ability to selectively inhibit a downstream segment of the Shh pathway can help to isolate and study specific branches of crosstalk. This is particularly important in the context of cancer, where tumor cells often exploit the interplay between different signaling pathways to drive proliferation and survival. This compound can be a critical tool in mapping these intricate connections and identifying nodes of vulnerability that could be targeted for therapeutic intervention. While specific studies applying this compound for this purpose are yet to be extensively published, its mechanistic properties make it an ideal candidate for such investigations.

Development of this compound as a Tool for Target Identification

A key aspect of the initial characterization of this compound was the finding that its cellular target is distinct from Smo. This immediately positioned this compound not only as an inhibitor but also as a chemical probe for identifying new and potentially druggable components of the Sonic Hedgehog pathway. The fact that this compound was discovered through a phenotypic screen (inhibition of Gli-induced transcription) without prior knowledge of its direct binding partner makes it a valuable starting point for target deconvolution efforts.

The development of this compound into a tool for target identification would typically involve several strategies. Affinity-based methods, where a modified version of this compound is used to pull down its binding partners from cell lysates, could be employed. Additionally, genetic approaches, such as screening for genes that, when mutated, confer resistance or hypersensitivity to this compound, could help to pinpoint its target or downstream effectors.

The identification of the molecular target of this compound would be a significant advancement in our understanding of the Shh pathway. It could reveal a previously unknown regulatory protein or a novel mechanism for controlling Gli activity. Such a discovery would not only provide a deeper insight into the fundamental biology of the pathway but could also open up new avenues for the development of therapeutics for diseases driven by aberrant Shh signaling. The journey from the discovery of a potent and selective small molecule like this compound to the identification of its target is a well-trodden path in chemical biology, and one that holds great promise for advancing our knowledge of the Sonic Hedgehog pathway.

Experimental ContextKey Finding Regarding this compoundSignificance
SuFu-/- Mouse Embryonic FibroblastsThis compound partially inhibits Gli1 expression, whereas Smo antagonists are inactive.Demonstrates that the mechanism of action is downstream of Smo and likely involves components at or below the level of SuFu.
BODIPY-cyclopamine Displacement AssayThis compound does not displace BODIPY-cyclopamine from Smoothened.Confirms that this compound does not bind to the same site on Smo as cyclopamine, reinforcing its distinct mechanism.
Structure-Activity Relationship (SAR) StudiesThe inhibitory activity of this compound is dependent on its stereochemistry.Indicates a specific interaction with a biological target, a hallmark of a useful chemical probe.

Preclinical Research Applications and Potential Therapeutic Relevance

BRD-9526 in Disease Model Systems (excluding human clinical trials)

Efficacy in in vitro and ex vivo Tumor Models

There is no publicly available data on the efficacy of this compound in in vitro or ex vivo tumor models.

Evaluation in relevant animal models (e.g., allograft mice models, without clinical outcomes)

There is no publicly available data on the evaluation of this compound in any animal models.

Comparative Research with Other Preclinical Shh Inhibitors

Addressing Resistance Mechanisms Observed with Smoothened Antagonists

There is no publicly available data on how this compound might address resistance mechanisms observed with other Smoothened antagonists.

Exploring Combination Strategies (preclinical only)

There is no publicly available data on preclinical studies exploring combination strategies with this compound.

Future Directions in Brd 9526 Research

Further Elucidation of Undiscovered Cellular Targets

A critical aspect of advancing the utility of any chemical probe is a comprehensive understanding of its molecular interactions within the cell. While BRD-9526 is known to inhibit the Shh pathway, the precise nature of its direct binding partner(s) and the potential for engagement with other, currently unknown cellular targets warrant further investigation. Future research should prioritize unbiased, proteome-wide target identification studies to create a complete interaction profile for this compound.

Methodologies such as chemical proteomics are powerful approaches for identifying the molecular targets of small compounds. nih.govresearchgate.net Techniques like affinity chromatography using immobilized this compound, or more advanced methods like the proteome integral solubility alteration (PISA) assay, could be employed to identify proteins that directly bind to the compound in a cellular context. biorxiv.org These approaches can provide a comprehensive map of the compound's interactions, revealing both its intended target and any potential off-targets. nih.gov A thorough understanding of these interactions is fundamental for interpreting experimental results and for the future development of more selective molecules.

Investigation of Off-Target Interactions at Higher Concentrations (preclinical context)

In preclinical research, chemical probes are often used at concentrations significantly higher than their half-maximal effective concentration (EC50) to achieve a robust biological response. It is crucial to understand the compound's activity at these higher concentrations to avoid misinterpretation of experimental outcomes due to off-target effects. For this compound, which has a reported EC50 of 60 nM for Shh pathway inhibition, it has been noted that it partially lowers Gli1 expression at concentrations of 10 µM. dcchemicals.com This highlights the need to systematically characterize its activity profile at a range of concentrations.

Future studies should include comprehensive screening of this compound against a panel of receptors, enzymes, and ion channels to identify potential off-target interactions. Such profiling is essential to determine the compound's selectivity window and to establish appropriate concentrations for in vitro and in vivo experiments that minimize the risk of confounding off-target effects. nih.govbiorxiv.orgbiorxiv.org Understanding the structural basis for any identified off-target activity can also provide valuable insights for the future design of more specific inhibitors. biorxiv.orgbiorxiv.org

Expanding Research into Novel Disease Areas amenable to Shh Pathway Modulation

Aberrant Shh signaling is a known driver in certain cancers, such as basal cell carcinoma and medulloblastoma. nih.govnih.govpatsnap.com However, emerging evidence implicates the Shh pathway in a much broader range of pathologies, opening up new avenues for investigation with probes like this compound.

Recent research has highlighted the involvement of the Shh pathway in inflammatory and autoimmune diseases. researchgate.net The pathway appears to play a role in regulating immune responses and has been linked to conditions such as rheumatoid arthritis, Crohn's disease, and asthma. nih.govnih.gov Furthermore, dysregulation of the Shh pathway has been observed in aging-related neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). researchgate.net The pathway is also implicated in rheumatic diseases, where it can influence inflammation and fibrosis. frontiersin.org The availability of a potent Shh pathway inhibitor like this compound provides an opportunity to explore the therapeutic potential of modulating this pathway in preclinical models of these diverse conditions.

Potential Novel Disease Areas for Shh Pathway Modulation
Inflammatory & Autoimmune Diseases
Rheumatoid Arthritis
Crohn's Disease
Asthma & Airway Inflammation
Atopic Dermatitis
Neurodegenerative Diseases
Alzheimer's Disease
Parkinson's Disease
Amyotrophic Lateral Sclerosis (ALS)
Rheumatic Diseases
Osteoarthritis
Systemic Sclerosis
Other Conditions
Tissue Fibrosis
Pathogen-mediated Infections

Development of Advanced Preclinical Models utilizing this compound

The translation of findings from basic research to clinical applications heavily relies on the use of predictive preclinical models. The development of three-dimensional (3D) organoid and "disease-on-a-chip" technologies offers a more physiologically relevant context compared to traditional 2D cell culture. biorxiv.org Future research should leverage these advanced models to investigate the effects of this compound in a setting that more closely mimics human tissue architecture and complexity.

For instance, brain organoid models could be used to study the impact of Shh pathway inhibition with this compound on neurodevelopment and in the context of neurodegenerative diseases. nih.gov Similarly, genetically defined organoid models of various cancers could be employed for high-throughput screening to assess the efficacy of this compound and to identify potential therapeutic vulnerabilities. nih.gov These advanced models can provide crucial insights into the compound's mechanism of action and its potential therapeutic utility in a more human-relevant system.

Potential for Derivatization to Enhance Specificity or Probe Capabilities

Chemical probes are not static tools; they can be systematically modified to improve their properties or to create new research tools. The chemical scaffold of this compound offers the potential for derivatization to generate analogs with enhanced specificity, improved pharmacokinetic properties, or novel functionalities.

The synthesis of a library of this compound analogs could lead to the identification of molecules with a more refined off-target profile, thereby increasing their utility as selective research tools. mdpi.comnih.govnih.govmdpi.com Furthermore, this compound could be modified to create chemical probes for specific applications. For example, the addition of a photoreactive group or an affinity tag could enable the identification of its binding partners through photo-affinity labeling and pull-down experiments. nih.govumn.edunih.gov The development of such specialized probes from the this compound scaffold would significantly advance the study of the Sonic hedgehog pathway and its role in health and disease.

Q & A

Q. What experimental methodologies are recommended for characterizing the physicochemical properties of BRD-9526?

To ensure reproducibility, employ a combination of spectroscopic techniques (e.g., NMR, FTIR) and chromatographic methods (HPLC, LC-MS) to verify purity and structural integrity. For novel compounds, include elemental analysis and X-ray crystallography if applicable. Experimental protocols must detail synthesis conditions, solvent systems, and purification steps, adhering to guidelines for rigorous documentation .

Q. How can researchers design in vitro assays to evaluate this compound’s preliminary biological activity?

Use cell-based models (e.g., primary cultures or established cell lines) relevant to the compound’s hypothesized mechanism. Include dose-response curves, positive/negative controls, and standardized viability assays (e.g., MTT, ATP quantification). Ensure statistical power by calculating sample sizes a priori and reporting confidence intervals. Data should align with reproducibility frameworks outlined in structured research designs .

Q. What criteria should guide the selection of animal models for this compound’s pharmacokinetic studies?

Prioritize species with metabolic pathways analogous to humans, and justify model selection based on literature gaps (e.g., murine vs. non-human primates for blood-brain barrier penetration). Measure bioavailability, half-life, and tissue distribution using LC-MS/MS. Adhere to ethical guidelines for sample size minimization and humane endpoints .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be systematically analyzed?

Conduct a meta-analysis of published datasets, applying heterogeneity tests (e.g., statistic) to identify variability sources. Validate findings via independent replication under controlled conditions. Use Bayesian frameworks to weigh evidence strength, and consider confounding variables (e.g., batch variability, assay sensitivity) .

Q. What strategies are effective for elucidating this compound’s target engagement in complex biological systems?

Employ chemoproteomics (e.g., thermal shift assays, affinity-based profiling) coupled with CRISPR-Cas9 knockout models to confirm target specificity. Integrate omics data (transcriptomics, proteomics) to map downstream pathways. For ambiguous results, use orthogonal methods like SPR or microscale thermophoresis .

Q. How can researchers optimize this compound’s formulation to address stability challenges in long-term storage?

Design accelerated stability studies under ICH guidelines (varied temperature/humidity), monitoring degradation products via UPLC. Test lyophilization or nano-encapsulation to enhance shelf life. Apply QbD (Quality by Design) principles to identify critical formulation parameters .

Q. What computational approaches are suitable for resolving this compound’s structure-activity relationships (SAR) when experimental data is limited?

Use molecular docking (AutoDock, Schrödinger) to predict binding affinities against hypothesized targets. Validate with MD simulations (GROMACS, AMBER) to assess conformational dynamics. Cross-reference with ligand-based pharmacophore models to prioritize synthetic analogs for testing .

Q. How should conflicting in vivo toxicity profiles of this compound be addressed in translational research?

Perform interspecies comparative studies, focusing on metabolomic disparities (e.g., CYP450 isoforms). Use organ-on-chip models to isolate tissue-specific effects. Apply toxicogenomics to identify biomarkers of adverse outcomes, and align risk assessments with FAIR data principles .

Methodological Considerations

  • Data Contradiction Analysis : Apply counterfactual reasoning to isolate variables (e.g., batch effects, assay protocols) and use sensitivity analysis to quantify their impact .
  • Ethical Compliance : Ensure animal studies follow ARRIVE guidelines and human-derived data adheres to GDPR or HIPAA .
  • Interdisciplinary Collaboration : Combine wet-lab data with computational models to address mechanistic gaps, fostering open science through pre-registered protocols and data repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.